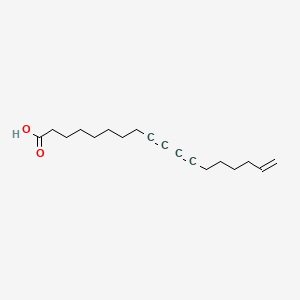![molecular formula C4H3F5N4 B1624096 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine CAS No. 25979-01-5](/img/structure/B1624096.png)
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine
Vue d'ensemble
Description
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C4H3F5N4 . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine is not explicitly mentioned in the search results .Chemical Reactions Analysis
The specific chemical reactions involving 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine are not detailed in the search results .Applications De Recherche Scientifique
Triazole derivatives, including "5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine," belong to a class of five-membered heterocyclic compounds known for their diverse biological activities. These compounds have been the subject of extensive research due to their structural variations and broad range of potential therapeutic applications. The scientific interest in triazoles stems from their success in pharmaceuticals and the ongoing search for new drugs with improved efficacy and safety profiles.
Therapeutic Potential and Chemical Applications
Triazoles have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among other therapeutic uses. Their ability to interact with various biological targets through hydrogen bonding and dipole-dipole interactions makes them valuable scaffolds in drug discovery. Research emphasizes the need for more efficient synthesis methods that are environmentally friendly and sustainable, highlighting the importance of green chemistry in the development of triazole derivatives (Ferreira et al., 2013).
Advances in Synthesis Techniques
Significant advancements have been made in the synthesis of triazole compounds, including "5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine." These developments have opened new pathways for creating biologically active triazoles with potential applications in medicine and agriculture. The use of catalytic systems and novel reagents in water or aqueous media has been particularly noteworthy, contributing to the field of green chemistry and the development of environmentally benign synthesis methods (Kaushik et al., 2019).
Environmental Degradation and Safety
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which include triazole derivatives like "5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine," have been studied to understand their persistence and potential toxic effects. Research indicates the importance of evaluating the biodegradability and environmental fate of these compounds to ensure they do not pose a risk to ecosystems or human health (Liu & Avendaño, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5N4/c5-3(6,4(7,8)9)1-11-2(10)13-12-1/h(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFOJAHCNODAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408535 | |
| Record name | 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine | |
CAS RN |
25979-01-5 | |
| Record name | 3-(1,1,2,2,2-Pentafluoroethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25979-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)








